molecular formula C13H17ClN2O B2839734 2-Chloro-N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)propanamide CAS No. 2411309-18-5

2-Chloro-N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)propanamide

Cat. No. B2839734
CAS RN: 2411309-18-5
M. Wt: 252.74
InChI Key: FQCOOILFXWRICO-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)propanamide” is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are known to possess several pharmacological activities and are used as important motifs in the development of new drugs .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various established protocols. The quinoline ring, in particular, can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .

Future Directions

The future directions for “2-Chloro-N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)propanamide” could involve further exploration of its pharmacological activities and potential applications in drug development, given the known therapeutic activities of quinoline derivatives .

properties

IUPAC Name

2-chloro-N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9(14)13(17)15-8-11-7-6-10-4-2-3-5-12(10)16-11/h6-7,9H,2-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCOOILFXWRICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC2=C(CCCC2)C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)propanamide

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